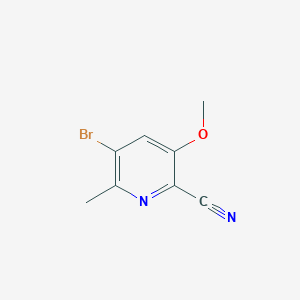![molecular formula C15H12Br2N2O2S B2503049 2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide CAS No. 1221723-27-8](/img/structure/B2503049.png)
2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of a bromo substituent and a benzoic acid moiety suggests that this compound could have interesting chemical properties and biological activities.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One such method is the (Bromodimethylsulfonium) bromide-catalyzed one-pot multicomponent reaction, which allows for the combination of 2-aminopyridine with aromatic aldehyde(s) and TMSCN to yield N-benzylidene-2-phenylimidazo[1,2-a]pyridines . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. This structure is crucial for the biological activity of these compounds. For instance, the 2,6-bis(benzimidazol-2-yl)pyridine shows potent anionophoric activity, which is attributed to the imidazolyl-NH fragments . The molecular structure of the compound likely contributes to its chemical reactivity and potential biological activities.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including regioselective sulfenylation. This reaction can be catalyzed by iodine and uses sulfonyl hydrazides as a thiol surrogate, leading to the synthesis of 3-sulfanylimidazopyridines . The bromo and sulfanyl groups in the compound of interest suggest that it may also participate in similar chemical reactions, potentially leading to a variety of functionalized derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can vary widely depending on their substitution patterns. For example, the structure-activity relationship (SAR) of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles indicates that larger and more lipophilic compounds generally exhibit lower minimum bactericidal concentration (MBC) values against Helicobacter pylori . The compound , with its bromo and benzoic acid substituents, is likely to have distinct solubility, stability, and reactivity profiles, which could influence its biological activity and potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Characterization
- A study detailed the synthesis and characterization of Benzimidazole derivatives, including compounds similar to the one , exploring their chemical properties and synthesis methods (Prasad, Rani, & Anusha, 2018).
- Another research focused on the synthesis of various Benzimidazole derivatives and tested their anti-ulcer activity (Madala, 2017).
- A study on the reaction of dihalocarbenes with 2-(benzylideneamino)pyridines presented the synthesis of 2-aryl-3-haloimidazo[1,2-a]pyridines (Khlebnikov, Kostik, & Kostikov, 1991).
Biological Activities
- Research on the synthesis and evaluation of antituberculosis activity of new hydrazide derivatives, including imidazo[1,2‐a]pyridine derivatives, highlighted their potential as antimycobacterial compounds (Kaplancıklı, Turan-Zitouni, Ozdemir, & Teulade, 2008).
- A study on the synthesis and leishmanicidal evaluation of sulfanyl- and sulfonyl-tethered functionalized benzoate derivatives featuring a nitroimidazole moiety explored their potential in treating Leishmania (Rodriguez et al., 2020).
Miscellaneous Applications
- A paper on the synthesis of novel anti-Helicobacter pylori agents described the development of compounds based on the benzimidazole scaffold for potential therapeutic applications (Carcanague et al., 2002).
- Research on the synthesis of novel fluorescent probes for micromolar detection of Fe3+ ions in aqueous media included benzimidazole derivatives, indicating their potential in analytical chemistry applications (Bishnoi & Milton, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]benzoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S.BrH/c16-14-11(17-13-7-3-4-8-18(13)14)9-21-12-6-2-1-5-10(12)15(19)20;/h1-8H,9H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEDWKSZLNJZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=C(N3C=CC=CC3=N2)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2502968.png)



![{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2502975.png)

![2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid](/img/structure/B2502978.png)
![4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine hydrochloride](/img/structure/B2502981.png)




![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2502988.png)
